molecular formula C15H21N3O2S B12224881 4-[(Pyridin-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine

4-[(Pyridin-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B12224881
M. Wt: 307.4 g/mol
InChI Key: PCJMRHCHQOQWNE-UHFFFAOYSA-N
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Description

4-[(Pyridin-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features both pyridine and morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pyridin-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

4-[(Pyridin-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(Pyridin-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Pyridin-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Pyridin-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is unique due to its combination of pyridine and morpholine rings, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H21N3O2S

Molecular Weight

307.4 g/mol

IUPAC Name

[4-(pyridin-3-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C15H21N3O2S/c19-15(18-5-8-21-9-6-18)14-12-17(4-7-20-14)11-13-2-1-3-16-10-13/h1-3,10,14H,4-9,11-12H2

InChI Key

PCJMRHCHQOQWNE-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC2=CN=CC=C2)C(=O)N3CCSCC3

Origin of Product

United States

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